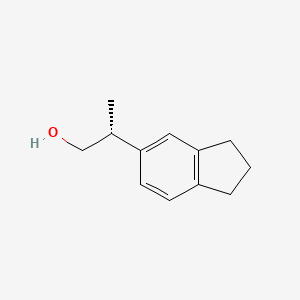

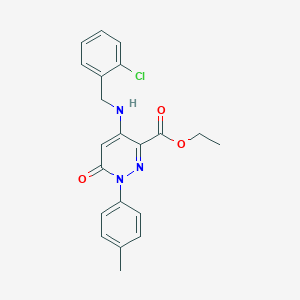

![molecular formula C18H12F3NO3S B2921615 Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477534-74-0](/img/structure/B2921615.png)

Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound . It is a derivative of benzo[b]thiophene , which is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .

Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” often involves heterocyclization of various substrates . For instance, a microwave-assisted synthesis involving 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine has been reported .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur as heteroatom .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and depend on the specific conditions and reactants used. For example, a microwave-assisted synthesis involving 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine has been reported .Scientific Research Applications

Design and Synthesis of Compounds for Biological Applications

The compound and its derivatives have been explored for their potential as cholinesterase inhibitors and antioxidants. For instance, novel hydrazone derivatives of thiophene-2-carboxamide based on benzohydrazide were synthesized and evaluated for their inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes. These derivatives displayed promising inhibition percentages, indicating their potential for treating diseases related to enzyme dysfunction (Kausar et al., 2021).

Synthesis of Selective Inhibitors

Another study focused on the efficient synthesis of benzo[b]thiophene-2-carboxamidines, which are potent and selective inhibitors of urokinase-type plasminogen activator (uPA). These compounds represent an important class of synthetic uPA inhibitors, highlighting the versatile applications of the methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate scaffold in developing new therapeutic agents (Bridges et al., 1993).

Exploration of Chemical Reactions and Synthesis Routes

The compound has also been used as a key intermediate in the synthesis of novel compounds. For example, a study demonstrated a general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, showcasing the compound's utility in creating structurally diverse molecules with broad functional group tolerance (Sheng et al., 2014).

Functionalization of Metal-Organic Frameworks

Furthermore, methyl esters of 2-aminothiophene-3-carboxylates modified with trifluoromethyl-containing heterocycles have been studied for their influence on neuronal NMDA receptors, indicating the compound's potential in modifying materials for specific biological interactions (Sokolov et al., 2018).

Mechanism of Action

Target of Action

The primary targets of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate are currently unknown. This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological effects

Mode of Action

As a thiophene derivative, it may interact with its targets in a manner similar to other compounds in this class . .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological processes , but the specific pathways influenced by this compound are still to be determined.

Result of Action

Given the diverse biological activities of thiophene derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.

Properties

IUPAC Name |

methyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO3S/c1-25-17(24)15-14(12-7-2-3-8-13(12)26-15)22-16(23)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCCLYLNEOFULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

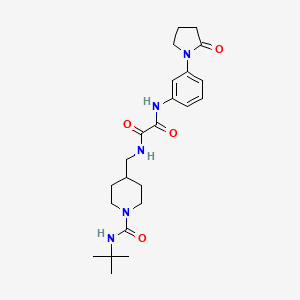

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)

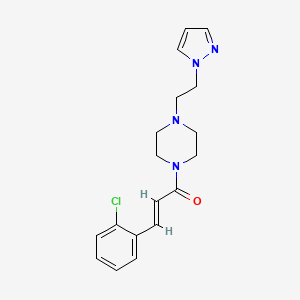

![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)

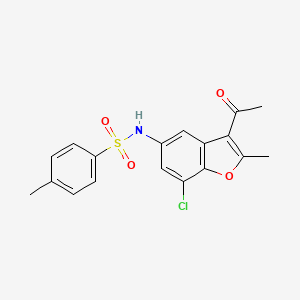

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)

![Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate](/img/structure/B2921539.png)

![Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate](/img/structure/B2921546.png)

![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)

![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)

![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)